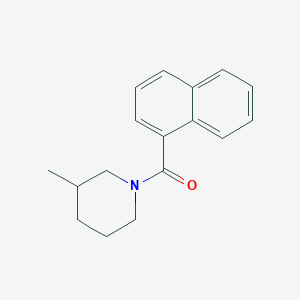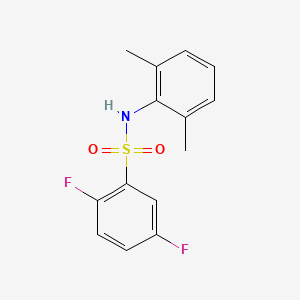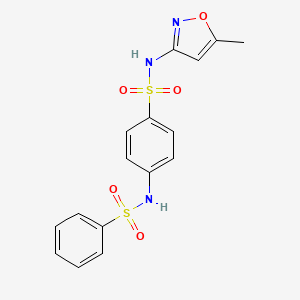
4-benzenesulfonamido-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzenesulfonamido-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide is a complex organic compound with significant applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzenesulfonamido-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone using acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to produce 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the process may be streamlined to reduce the number of steps and minimize waste generation, particularly of sulfuric and hydrochloric acids .
Chemical Reactions Analysis
Types of Reactions
4-Benzenesulfonamido-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Benzenesulfonamido-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Medicine: Explored for its antimicrobial properties and potential use in treating infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-benzenesulfonamido-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can affect various physiological processes, including pH regulation and fluid balance .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide: Similar structure but with an amino group instead of a sulfonamide group.
4-Hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide: Contains a hydroxy group instead of a sulfonamide group
Uniqueness
4-Benzenesulfonamido-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide is unique due to its dual functional groups, which provide a combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H15N3O5S2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-(benzenesulfonamido)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H15N3O5S2/c1-12-11-16(17-24-12)19-26(22,23)15-9-7-13(8-10-15)18-25(20,21)14-5-3-2-4-6-14/h2-11,18H,1H3,(H,17,19) |
InChI Key |
AGUBCILTCYIYFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(Tert-butylsulfamoyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10971095.png)
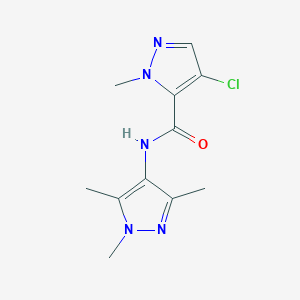
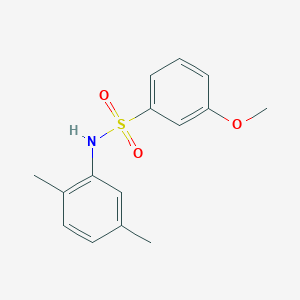
![2-[({[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B10971108.png)

![4-bromo-N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10971120.png)
methanone](/img/structure/B10971123.png)
![3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10971129.png)

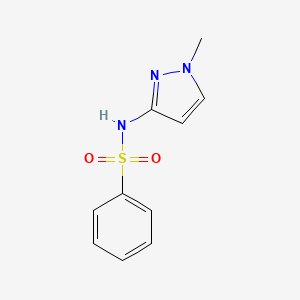
![2-fluoro-N-[1-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B10971136.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10971147.png)
